molecular formula C18H39N2O9P B12321816 Alpha-D(+)mannose 1-phosphate di(monocyclohexylammonium) salt

Alpha-D(+)mannose 1-phosphate di(monocyclohexylammonium) salt

Cat. No.: B12321816
M. Wt: 458.5 g/mol
InChI Key: YBPDNWXTAIIEAM-UHFFFAOYSA-N
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Description

Alpha-D(+)mannose 1-phosphate di(monocyclohexylammonium) salt is a chemical compound with the molecular formula C6H13O9P · 2C6H14N. It is a derivative of mannose, a monosaccharide, and is used in various biochemical and industrial applications. This compound is particularly significant in the study of carbohydrate metabolism and glycosylation processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Alpha-D(+)mannose 1-phosphate di(monocyclohexylammonium) salt typically involves the phosphorylation of mannose. The process begins with the reaction of mannose with a phosphorylating agent such as phosphoric acid or a phosphoryl chloride derivative under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific pH to ensure the selective formation of the 1-phosphate derivative.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar principles but optimized for higher yields and purity. The process includes steps such as crystallization, filtration, and drying to obtain the final product in a pure form. The use of advanced techniques like chromatography may also be employed to ensure the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

Alpha-D(+)mannose 1-phosphate di(monocyclohexylammonium) salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: It can undergo substitution reactions where the phosphate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Mannonic acid derivatives.

    Reduction: Mannitol derivatives.

    Substitution: Various glycosylated compounds depending on the substituent introduced.

Scientific Research Applications

Alpha-D(+)mannose 1-phosphate di(monocyclohexylammonium) salt is widely used in scientific research, particularly in the fields of:

    Chemistry: As a reagent in the synthesis of complex carbohydrates and glycosylated molecules.

    Biology: In the study of glycosylation processes and carbohydrate metabolism.

    Industry: Used in the production of bio-based materials and as a precursor for various biochemical products.

Mechanism of Action

The compound exerts its effects primarily through its role in glycosylation and carbohydrate metabolism. It acts as a substrate for various enzymes involved in these processes, facilitating the transfer of mannose residues to target molecules. This is crucial for the proper functioning of glycoproteins and glycolipids, which play essential roles in cell signaling and structural integrity.

Comparison with Similar Compounds

Similar Compounds

  • Alpha-D-mannose 1-phosphate sodium salt
  • Alpha-D-mannose 6-phosphate
  • Guanosine 5′-diphospho-D-mannose sodium salt

Uniqueness

Alpha-D(+)mannose 1-phosphate di(monocyclohexylammonium) salt is unique due to its specific structure, which includes the monocyclohexylammonium groups. This structural feature imparts distinct solubility and reactivity properties, making it suitable for specialized applications in biochemical research and industrial processes.

Properties

IUPAC Name

cyclohexanamine;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H13N.C6H13O9P/c2*7-6-4-2-1-3-5-6;7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13/h2*6H,1-5,7H2;2-10H,1H2,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBPDNWXTAIIEAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N.C1CCC(CC1)N.C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H39N2O9P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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